1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane
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Overview
Description
1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane is an organoiodine compound with the molecular formula C4H8I2S2. This compound is characterized by the presence of two iodine atoms and a disulfide bridge, making it a unique and interesting molecule for various chemical applications .
Preparation Methods
The synthesis of 1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane typically involves the reaction of 2-iodoethanol with sulfur dichloride, followed by iodination. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiols.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex organosulfur compounds.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research into its potential as a radiolabeling agent for diagnostic imaging is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane exerts its effects involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function and stability .
Comparison with Similar Compounds
Similar compounds to 1-Iodo-2-[(2-iodoethyl)disulfanyl]ethane include:
1,2-Bis(2-iodoethoxy)ethane: This compound has a similar structure but with ether linkages instead of a disulfide bridge.
Bis(2-iodoethyl)disulfide: This compound is structurally similar but lacks the ethane backbone.
The uniqueness of this compound lies in its combination of iodine atoms and a disulfide bridge, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
86296-44-8 |
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Molecular Formula |
C4H8I2S2 |
Molecular Weight |
374.1 g/mol |
IUPAC Name |
1-iodo-2-(2-iodoethyldisulfanyl)ethane |
InChI |
InChI=1S/C4H8I2S2/c5-1-3-7-8-4-2-6/h1-4H2 |
InChI Key |
UKDXKJFTSDYJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)SSCCI |
Origin of Product |
United States |
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